
Manganese(II) icosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(II) icosanoate is a coordination compound where manganese is in the +2 oxidation state, and it is coordinated with icosanoate ligands Icosanoate is a long-chain fatty acid with 20 carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
Manganese(II) icosanoate can be synthesized through the reaction of manganese(II) salts with icosanoic acid. A common method involves dissolving manganese(II) chloride in an appropriate solvent and then adding icosanoic acid under stirring conditions. The reaction mixture is typically heated to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and efficient purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Manganese(II) icosanoate can undergo various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligands in the this compound complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using different carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complexes with different ligands.
Substitution: New manganese(II) complexes with substituted ligands.
科学的研究の応用
Manganese(II) icosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of advanced materials, such as coatings and nanocomposites.
作用機序
The mechanism of action of manganese(II) icosanoate involves its ability to coordinate with various substrates and facilitate chemical reactions. The manganese center can undergo redox changes, enabling it to participate in oxidation-reduction reactions. The long-chain icosanoate ligands provide stability and influence the solubility and reactivity of the compound.
類似化合物との比較
Similar Compounds
- Manganese(II) chloride
- Manganese(II) acetate
- Manganese(II) stearate
Comparison
Manganese(II) icosanoate is unique due to its long-chain fatty acid ligand, which imparts distinct properties compared to other manganese(II) compounds. For example, manganese(II) chloride is highly soluble in water, while this compound is more hydrophobic due to the long carbon chain. This difference in solubility and hydrophobicity can influence the compound’s applications and reactivity.
特性
分子式 |
C40H78MnO4 |
|---|---|
分子量 |
678.0 g/mol |
IUPAC名 |
icosanoate;manganese(2+) |
InChI |
InChI=1S/2C20H40O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChIキー |
DZJRGKLAFZCLFS-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


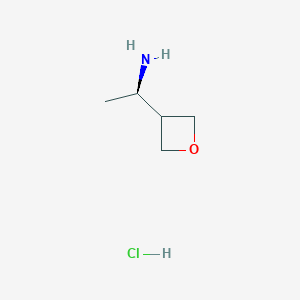
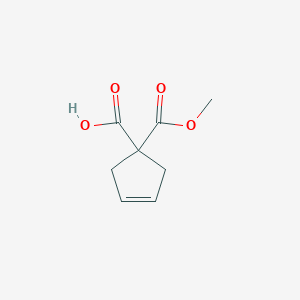
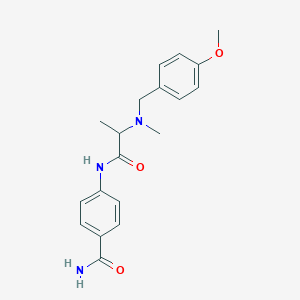
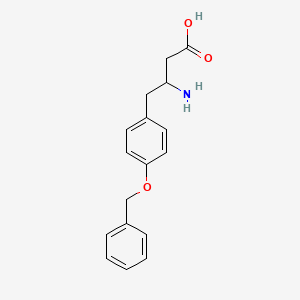
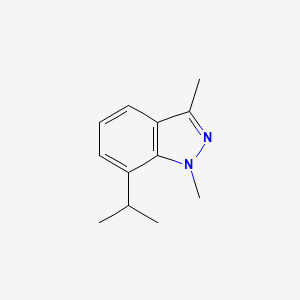
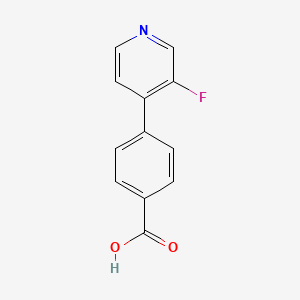
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
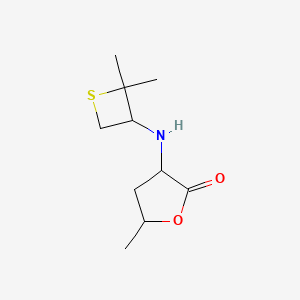
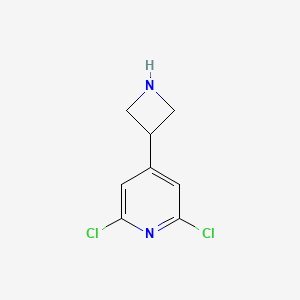
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)
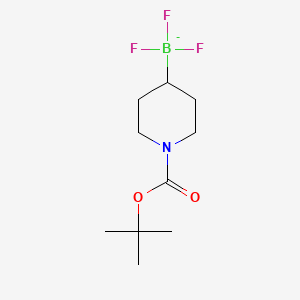

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
